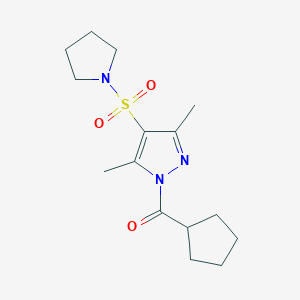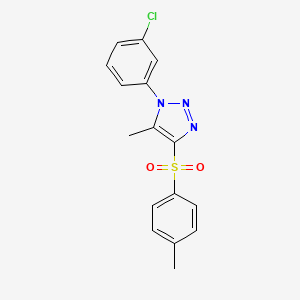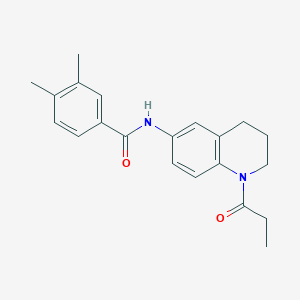
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole, or CPDMP, is an organic compound with a wide range of potential applications in chemical synthesis and scientific research. CPDMP is a member of the pyrazole family of heterocyclic compounds, which are composed of five carbon atoms and two nitrogen atoms arranged in a ring structure. CPDMP is a versatile compound due to its ability to react with a variety of other compounds, allowing it to be used as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, including antibiotics, analgesics, and anti-inflammatory drugs. In addition, CPDMP is being investigated for its potential applications in scientific research, including its use as a molecular probe for studying biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
CPDMP has been used as a molecular probe for studying biochemical and physiological processes. It has been used to study the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. It has also been used to study the effects of various compounds on the structure and function of proteins.
Wirkmechanismus
CPDMP is believed to act as an inhibitor of enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. CPDMP binds to these enzymes and blocks their activity, thus preventing the enzymes from carrying out their normal functions. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
CPDMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in the regulation of various biochemical and physiological processes. In addition, CPDMP has been shown to interact with other molecules, such as DNA, which may also affect the regulation of biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
CPDMP has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, CPDMP is a highly versatile compound, allowing it to be used as a building block for the synthesis of other compounds. However, CPDMP has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. In addition, CPDMP is a relatively reactive compound, making it difficult to store and handle.
Zukünftige Richtungen
CPDMP has potential applications in a variety of fields, including drug discovery, drug development, and medical research. It has been used as a molecular probe for studying the effects of various drugs on the activity of enzymes, as well as to study the mechanism of action of various drugs. In addition, CPDMP has been used to study the effects of various compounds on the regulation of gene expression. CPDMP also has potential applications in the development of new drugs, as it has been used to study the effects of various compounds on the structure and function of proteins. Finally, CPDMP has potential applications in medical research, as it has been used to study the effects of various compounds on the regulation of biochemical and physiological processes.
Synthesemethoden
CPDMP can be synthesized through a variety of methods, such as the N-alkylation of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride. This method involves the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. Other methods for the synthesis of CPDMP include the reaction of 1-cyclopentanecarbonyl-3,5-dimethyl-1H-pyrazole with pyrrolidine-1-sulfonyl bromide or pyrrolidine-1-sulfonyl iodide in the presence of a base, such as potassium carbonate.
Eigenschaften
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)
![7-[(3-bromophenyl)methyl]-3-methyl-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499772.png)
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)



![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)